molecular formula C18H27N3OS B2996699 N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2309184-57-2

N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2996699
CAS RN: 2309184-57-2
M. Wt: 333.49
InChI Key: HKUBQTMDEFEDQL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as DTG, is a synthetic compound that belongs to the diazepane family. DTG has been widely studied in scientific research for its potential use in the treatment of various diseases, including neurological disorders and cancer.

Scientific Research Applications

Anticancer Research

Researchers have synthesized and evaluated novel derivatives, including similar structures to N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, for their anticancer activities. A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives were designed and tested against B-cell leukemic cell lines. Carboxamide moiety containing derivatives showed promising activity, highlighting the potential of these compounds in anticancer research (Teimoori et al., 2011).

Polymerization Catalysts

The compound's structural motifs have been explored in the synthesis of novel polymerization catalysts. Studies on nickel(II) and palladium(II) diimine complexes bearing similar aniline moieties have demonstrated their effectiveness in olefin polymerization. These findings open pathways for developing new catalysts for polymer manufacturing, enhancing the diversity and properties of polymeric materials (Schmid et al., 2001).

Luminescence Sensing

Lanthanide-based metal-organic frameworks (MOFs) incorporating dimethylphenyl imidazole dicarboxylate units, closely related to the compound of interest, have shown selective sensitivity to benzaldehyde derivatives. These novel MOFs exhibit characteristic luminescence, making them potential candidates for fluorescence sensors in detecting specific chemicals (Shi et al., 2015).

Synthesis of Amidines

The utility of indazole-based N-heterocyclic carbenes, related to the chemical structure of N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, has been demonstrated in the synthesis of amidines from thiolactams of pyrrolobenzodiazepines. This metal-free approach offers a novel pathway for creating amidines, expanding the toolkit for organic synthesis and drug development (Lindner & Schmidt, 2008).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c1-14-4-5-16(12-15(14)2)19-18(22)21-8-3-7-20(9-10-21)17-6-11-23-13-17/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUBQTMDEFEDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

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